molecular formula C16H9Cl2N5O2 B2930367 N-(3,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 896373-08-3

N-(3,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide

Cat. No. B2930367
CAS RN: 896373-08-3
M. Wt: 374.18
InChI Key:
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Description

Quinazoline derivatives are nitrogen-containing heterocyclic compounds that have drawn significant attention due to their wide range of biological activities . They are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals .


Synthesis Analysis

Quinazolinones, oxidized quinazolines, are synthesized using various methods. According to the main method adopted in research design, these synthetic methods can be divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For instance, in Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate are chosen as substrates .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary significantly depending on their specific structure. Factors such as lipophilicity can influence their ability to penetrate through the blood-brain barrier, making them suitable for targeting different central nervous system diseases .

Scientific Research Applications

Antimicrobial and Antifungal Properties

A significant application of compounds structurally related to N-(3,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide lies in their potent antimicrobial and antifungal activities. Research has shown that derivatives of 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline carboxamides, exhibit moderate to good activities against a range of pathogens. For instance, certain compounds have demonstrated potent antibacterial effects against Staphylococcus aureus and significant activity against pathogenic yeast Candida albicans, highlighting their potential as antimicrobial agents (Pokhodylo et al., 2021).

Synthesis and Heterocyclic Chemistry

The synthetic pathways involving partially hydrogenated triazoloquinazolines offer a rich field of study in heterocyclic chemistry. These compounds, through reactions with chlorocarboxylic acid chlorides, enable the formation of various amides and lead to the synthesis of novel polycondensed heterocycles. This not only expands the chemical space of triazoloquinazolines but also provides a foundation for further exploration of their biological activities (Chernyshev et al., 2014).

H1-Antihistaminic Activity

The structural motif of triazoloquinazolines has been explored for its H1-antihistaminic activity, with certain derivatives showing promise as new therapeutic agents. These compounds, through careful design and synthesis, have been tested and shown to possess comparable, if not superior, efficacy to standard drugs in preventing histamine-induced bronchoconstriction, with minimal sedative effects. This indicates their potential application in treating allergic conditions with reduced side effects (Gobinath et al., 2015).

Antibacterial Evaluation

Further studies on benzotriazines, which share a similar heterocyclic core with triazoloquinazolines, have demonstrated their antibacterial potency. Through the incorporation of various substituents, these compounds have shown good antibacterial activities, underscoring the importance of the triazoloquinazoline scaffold in developing new antibacterial agents (Gineinah, 2001).

Computer-Aided Drug Design

The combination of synthetic chemistry and computational predictions has been employed to explore the potential biological activities of triazoloquinazoline derivatives. Through computer-aided design, compounds with predicted antineurotic activities have been synthesized and identified as potential treatments for neurological disorders, including male reproductive and erectile dysfunctions. This approach highlights the integration of computational tools in the drug discovery process, optimizing the search for compounds with specific biological activities (Danylchenko et al., 2016).

Mechanism of Action

The mechanism of action of quinazoline derivatives can vary widely depending on their specific structure and the biological system they interact with. Some quinazoline derivatives have been found to be active against certain human cancer cell lines .

Safety and Hazards

As with any chemical compound, safety and hazards associated with quinazoline derivatives depend on their specific structure and how they are used. Some quinazoline derivatives can be irritants and pose risks if inhaled .

Future Directions

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The potential applications of quinazoline derivatives in fields of biology, pesticides, and medicine are also being explored .

properties

IUPAC Name

N-(3,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N5O2/c17-10-6-5-8(7-11(10)18)19-16(25)13-14-20-15(24)9-3-1-2-4-12(9)23(14)22-21-13/h1-7,22H,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUFUHLUHQQQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide

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